molecular formula C6H13ClN4O B14026862 4-Methyl-3-oxopiperazine-1-carboximidamide hydrochloride

4-Methyl-3-oxopiperazine-1-carboximidamide hydrochloride

Cat. No.: B14026862
M. Wt: 192.65 g/mol
InChI Key: DXVHMMHLERDTMG-UHFFFAOYSA-N
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Description

4-Methyl-3-oxopiperazine-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C6H12N4O·HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-oxopiperazine-1-carboximidamide hydrochloride typically involves the reaction of 4-methylpiperazine with appropriate reagents to introduce the oxo and carboximidamide groups. One common method involves the use of 4-methylpiperazine-1-carboxamide as a starting material, which is then subjected to specific reaction conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-oxopiperazine-1-carboximidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-Methyl-3-oxopiperazine-1-carboximidamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Methyl-3-oxopiperazine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-3-oxopiperazine-1-carboximidamide hydrochloride include other piperazine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H13ClN4O

Molecular Weight

192.65 g/mol

IUPAC Name

4-methyl-3-oxopiperazine-1-carboximidamide;hydrochloride

InChI

InChI=1S/C6H12N4O.ClH/c1-9-2-3-10(6(7)8)4-5(9)11;/h2-4H2,1H3,(H3,7,8);1H

InChI Key

DXVHMMHLERDTMG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1=O)C(=N)N.Cl

Origin of Product

United States

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